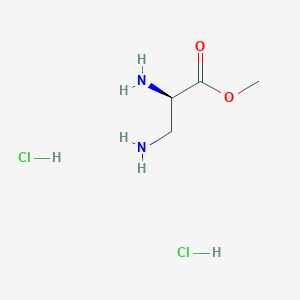

(R)-Methyl 2,3-diaminopropanoate 2HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-Methyl 2,3-diaminopropanoate 2HCl is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of 2,3-diaminopropanoic acid and is often used in the synthesis of peptides and other complex organic molecules. The compound is known for its ability to form stable salts, which makes it useful in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2,3-diaminopropanoate 2HCl typically involves the esterification of ®-2,3-diaminopropanoic acid. This process can be carried out using methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2,3-diaminopropanoate 2HCl may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: ®-Methyl 2,3-diaminopropanoate 2HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

®-Methyl 2,3-diaminopropanoate 2HCl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 2,3-diaminopropanoate 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling.

Comparison with Similar Compounds

(S)-Methyl 2,3-diaminopropanoate 2HCl: The enantiomer of the compound, which may have different biological activities.

2,3-Diaminopropanoic acid: The parent compound, which lacks the ester group.

Methyl 2,3-diaminopropanoate: The non-salt form of the compound.

Uniqueness: ®-Methyl 2,3-diaminopropanoate 2HCl is unique due to its chiral nature and the presence of both amino and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry and biological research.

Biological Activity

(R)-Methyl 2,3-diaminopropanoate 2HCl, a diaminopropanoic acid derivative, is of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C4H10N2O2·2HCl

- Molecular Weight : Approximately 174.06 g/mol

The compound features two amino groups attached to a propanoate backbone, which contributes to its biological properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that (R)-Methyl 2,3-diaminopropanoate exhibits antimicrobial activity. It has been incorporated into various peptide structures to enhance the efficacy of antimicrobial peptides (AMPs). The incorporation of diaminopropionic acid (Dpr) in AMPs has been shown to improve their interaction with bacterial membranes, enhancing their ability to disrupt bacterial cell integrity .

2. Antitumor Activity

Studies have demonstrated that compounds containing Dpr or its derivatives can exhibit antitumor effects. For instance, Dpr has been used in the design of peptidomimetics that target cancer cells by inducing apoptosis or inhibiting tumor growth. The mechanism often involves the modulation of cellular pathways critical for cell survival and proliferation .

3. Neurological Effects

There is emerging evidence suggesting that (R)-Methyl 2,3-diaminopropanoate may play a role in neurological functions. It has been studied for its potential neuroprotective effects and ability to modulate neurotransmitter systems, particularly in relation to amino acid neurotransmitters like glutamate and GABA .

Synthesis Methods

The synthesis of (R)-Methyl 2,3-diaminopropanoate typically involves several key steps:

- Starting Material : The synthesis often begins with d-serine or similar amino acids.

- Reductive Amination : This process involves the reaction of aldehyde derivatives with primary amines to form the desired diaminopropanol framework.

- Methylation : The carboxylic acid group is then methylated to yield the final product.

Table 1: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Reductive Amination | Aldehyde + Amine | 89 |

| Methylation | Carboxylic Acid | 90 |

| Final Product Formation | Protection Removal | >85 |

Case Studies

Case Study 1: Antimicrobial Peptides

A study investigated the incorporation of (R)-Methyl 2,3-diaminopropanoate into synthetic AMPs. The modified peptides demonstrated increased potency against both Gram-positive and Gram-negative bacteria compared to unmodified counterparts. The mechanism was attributed to enhanced membrane disruption capabilities .

Case Study 2: Cancer Therapeutics

In a clinical trial involving Dpr-containing peptides, patients with specific types of tumors showed improved outcomes when treated with these compounds. The peptides were designed to specifically target cancer cell receptors, leading to reduced tumor size and improved patient survival rates .

Properties

IUPAC Name |

methyl (2R)-2,3-diaminopropanoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-8-4(7)3(6)2-5;;/h3H,2,5-6H2,1H3;2*1H/t3-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOQZKCEDSNQNA-HWYNEVGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.